2-(4-bromo-1H-pyrazol-1-yl)propanamide
Overview
Description
“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 1183357-58-5 . It has a molecular weight of 218.05 and its IUPAC name is 2-(4-bromo-1H-pyrazol-1-yl)propanamide . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(4-bromo-1H-pyrazol-1-yl)propanamide” is 1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-bromo-1H-pyrazol-1-yl)propanamide” is a solid at room temperature . It has a molecular weight of 218.05 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold, which is a part of the “2-(4-bromo-1H-pyrazol-1-yl)propanamide” molecule, has a wide range of applications in medicinal chemistry and drug discovery . Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Agrochemistry
In the field of agrochemistry, pyrazoles are also quite significant . They are often used in the development of new agrochemicals due to their versatile nature and wide range of potential biological activities .
Coordination Chemistry
Pyrazoles play a crucial role in coordination chemistry . They can act as ligands, coordinating with various metal ions to form complex structures .
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to form organometallic compounds . These compounds have applications in various fields, including catalysis, materials science, and medicine .
Synthesis of Heterocycles
Pyrazoles are used in the synthesis of heterocycles . Heterocyclic compounds have a wide range of applications, including in pharmaceuticals, dyes, and functional materials .
Antioxidant Screening
Some derivatives of pyrazole have been synthesized and screened for their antioxidant properties . These compounds could potentially be used in the development of new antioxidant drugs .
Antibacterial and Antifungal Activities
Certain pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities . For example, compound 2e was found to be the best antibacterial compound with MIC 32 μg/ml .
Starting Material in Synthesis
“2-(4-bromo-1H-pyrazol-1-yl)propanamide” could potentially be used as a starting material in the synthesis of 1,4’-bipyrazoles . It could also be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
Safety and Hazards
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMWBODURVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673672 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1183357-58-5 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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